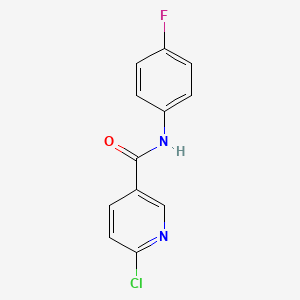

6-Chloro-N-(4-Fluorophenyl)Nicotinamide

描述

Structure

3D Structure

属性

分子式 |

C12H8ClFN2O |

|---|---|

分子量 |

250.65 g/mol |

IUPAC 名称 |

6-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-1-8(7-15-11)12(17)16-10-4-2-9(14)3-5-10/h1-7H,(H,16,17) |

InChI 键 |

VAFPRBMFJRVTHV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)Cl)F |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro N 4 Fluorophenyl Nicotinamide

Established Synthetic Routes and Reaction Conditions

The construction of 6-Chloro-N-(4-Fluorophenyl)Nicotinamide is typically achieved through standard, well-documented amidation procedures that unite a 6-chloronicotinic acid precursor with 4-fluoroaniline (B128567).

The formation of the central amide bond is the key step in synthesizing the title compound. The most common approaches involve the activation of the carboxylic acid group of 6-chloronicotinic acid to facilitate nucleophilic attack by the amino group of 4-fluoroaniline. Two principal methods are widely employed.

One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like oxalyl chloride or thionyl chloride in an inert solvent. The resulting 6-chloronicotinoyl chloride is then reacted with 4-fluoroaniline, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.comvulcanchem.com

A second established route utilizes peptide coupling reagents to facilitate the direct amidation of the carboxylic acid without isolating an acyl chloride intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used to form an active ester in situ, which then readily reacts with 4-fluoroaniline to yield the desired nicotinamide (B372718). nih.gov

Table 1: Comparison of Common Amidation Methods for Nicotinamide Synthesis

| Method | Activating Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Formation | Oxalyl chloride (COCl)₂ or Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), room temperature, followed by addition of amine and a base (e.g., Et₃N). mdpi.com | High reactivity of acyl chloride ensures good yields. | Reagents are moisture-sensitive and corrosive; generates HCl byproduct. |

| Direct Coupling | EDCI / HOBt | Aprotic solvent (e.g., CH₂Cl₂, DMF), 0°C to room temperature. nih.gov | Milder conditions; avoids handling of corrosive acyl chlorides. | Coupling reagents and byproducts can be difficult to remove. |

In the established synthetic routes, the chlorine and fluorophenyl groups are not introduced onto a pre-formed nicotinamide scaffold. Instead, the synthesis strategically employs starting materials that already contain these functionalities. The primary precursors are:

6-Chloronicotinic acid: This molecule provides the pyridine (B92270) core already bearing the chloro substituent at the 6-position.

4-Fluoroaniline: This aniline (B41778) derivative provides the N-aryl portion of the final molecule, complete with the fluorine atom at the 4-position.

The synthesis, therefore, relies on the commercial availability or prior preparation of these halogenated precursors. The challenge lies in the selective formation of the amide bond without disturbing the halogen substituents on either aromatic ring.

While amidation forms the core structure, the chloro-substituent on the pyridine ring serves as a versatile handle for introducing further complexity through cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this purpose. For instance, in syntheses involving related dichloronicotinamide structures, the Suzuki coupling has been employed to regioselectively introduce aryl groups. acs.org This methodology can be extrapolated to this compound, where the C-Cl bond can react with various organoboron compounds (in a Suzuki coupling) to form new C-C bonds. This allows for the introduction of a wide array of alkyl, alkenyl, or aryl substituents at the 6-position, significantly diversifying the core scaffold. acs.org

Exploration of Alternative and Optimized Synthetic Approaches

While traditional amidation methods are reliable, research into more efficient and environmentally benign synthetic strategies is ongoing. ucl.ac.uk Several modern approaches could be applied to optimize the synthesis of this compound.

Catalytic Direct Amidation: Boronic acid catalysts have been developed for the direct formation of amides from carboxylic acids and amines, proceeding via azeotropic water removal. ucl.ac.uk This approach avoids the use of stoichiometric activating agents, reducing waste and cost.

Reductive Amidation: An alternative pathway could involve the reductive amidation of an ester, such as ethyl 6-chloronicotinate, with a nitro precursor like 1-fluoro-4-nitrobenzene. Specialized heterogeneous catalysts, for example, nickel-based systems, can facilitate both the reduction of the nitro group to an amine and the subsequent amidation in a single pot. nih.gov

Amidation of Esters: The direct reaction between an amine and an ester is another potential route. researchgate.net While typically requiring harsh conditions, catalytic methods are being developed to facilitate this transformation under milder temperatures, offering a more atom-economical alternative to traditional coupling methods.

These alternative routes offer potential improvements in terms of step economy, waste reduction, and avoidance of hazardous reagents compared to the established methods.

Derivatization Strategies of the this compound Scaffold

The this compound structure serves as a scaffold that can be further modified to explore structure-activity relationships for various applications. The pyridine ring, in particular, offers a prime location for derivatization.

The electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro-substituent, makes the 6-position susceptible to modification through several reaction types.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-6 position is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including amines, alkoxides, and thiols, providing access to a wide range of analogues. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. This is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds with high precision. acs.org

Table 2: Potential Derivatization Reactions at the C-6 Position

| Reaction Type | Example Reaction | Reagents & Conditions | Potential New Substituent |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amination | R₂NH, heat, optional base (e.g., K₂CO₃) | Secondary or tertiary amines (-NR₂) |

| Nucleophilic Aromatic Substitution | Alkoxylation | NaOR, alcohol solvent (ROH), heat | Ethers (-OR) |

| Suzuki Coupling | C-C Bond Formation | Aryl/alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O). acs.org | Aryl or alkyl groups |

| Buchwald-Hartwig Amination | C-N Bond Formation | Primary/secondary amine, Pd catalyst, phosphine (B1218219) ligand, strong base (e.g., NaOt-Bu). | Amines (-NHR, -NR₂) |

| Sonogashira Coupling | C-C Bond Formation | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N). | Alkynyl groups (-C≡CR) |

Substitutions on the Fluorophenyl Moiety

The 4-fluorophenyl group of this compound is susceptible to electrophilic aromatic substitution, although the fluorine atom, being an ortho-, para-directing deactivator, and the amide group's electronic influence can affect the regioselectivity and reaction rates. Further functionalization of this ring can lead to a variety of derivatives with potentially altered properties.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be employed. For instance, nitration would likely introduce a nitro group at the position ortho to the fluorine atom (position 3 of the fluorophenyl ring) due to the directing effect of the fluorine.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-N-(4-fluoro-3-nitrophenyl)nicotinamide |

| Bromination | Br₂, FeBr₃ | 6-Chloro-N-(3-bromo-4-fluorophenyl)nicotinamide |

| Acylation | RCOCl, AlCl₃ | 6-Chloro-N-(3-acyl-4-fluorophenyl)nicotinamide |

This table presents plausible transformations based on general principles of electrophilic aromatic substitution. Specific experimental data for this compound was not available in the reviewed literature.

Variations of the Amide Linkage

The amide bond is a robust functional group, but it can undergo a variety of chemical transformations, providing a route to compounds with significantly different chemical properties.

N-Alkylation: The nitrogen atom of the amide can be alkylated, a reaction that has been noted for related nicotinamide structures. For instance, the existence of 6-Chloro-N-(4-fluoro-phenyl)-N-methyl-nicotinamide suggests that methylation of the amide nitrogen is a feasible transformation, likely achievable using a suitable methylating agent such as methyl iodide in the presence of a base.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 6-chloronicotinic acid and 4-fluoroaniline. This reaction, while breaking apart the core structure, is a fundamental transformation of amides.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the amide into a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would yield 6-chloro-N-((4-fluorophenyl)methyl)pyridin-3-amine.

Conversion to Thioamide: The oxygen atom of the amide carbonyl can be replaced with a sulfur atom to form a thioamide. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. This modification significantly alters the electronic properties of the linkage.

| Transformation | Reagents and Conditions | Product |

| N-Methylation | CH₃I, Base (e.g., NaH) | 6-Chloro-N-(4-fluorophenyl)-N-methylnicotinamide |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 6-Chloronicotinic acid + 4-Fluoroaniline |

| Reduction | 1. LiAlH₄, 2. H₂O | 6-Chloro-N-((4-fluorophenyl)methyl)pyridin-3-amine |

| Thionation | Lawesson's Reagent | 6-Chloro-N-(4-fluorophenyl)nicotinethioamide |

This table outlines potential chemical transformations of the amide linkage in this compound based on established amide chemistry. Specific experimental validation for this compound was not found in the public domain.

Biological Activity Spectrum and Preclinical Investigations of 6 Chloro N 4 Fluorophenyl Nicotinamide and Its Analogs

In Vitro Pharmacological Profiling

Investigations of Cytotoxic Activity in Cancer Cell Lines

Nicotinamide (B372718) and its derivatives have been investigated for their potential as cytotoxic agents against various human cancer cell lines. Research has demonstrated that these compounds can inhibit cancer cell proliferation through multiple mechanisms.

A series of nicotinamide-based diamide (B1670390) derivatives were evaluated for their in vitro cytotoxic effects against several human lung cancer cell lines, including NCI-H460, A549, and NCI-H1975. Certain compounds within this series exhibited significant inhibitory activities against all tested cell lines. nih.gov Another study focused on nicotinamide derivatives as inhibitors of Aurora kinases, which are often overexpressed in tumors. These analogs showed potent in vitro antitumor activity against SW620 (colon), HT-29 (colon), NCI-H1975 (lung), and HeLa (cervical) cancer cell lines. nih.gov Specifically, the analog 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide was identified as a highly potent inhibitor of Aurora A kinase, with IC50 values of 0.61 µM and 1.06 µM against SW620 and NCI-H1975 cells, respectively. nih.gov

Furthermore, the base compound nicotinamide (NAM) has been shown to reduce the viability of breast cancer cell lines and enhance the cytotoxic effects of cisplatin (B142131). The nicotinamide analogue 6-aminonicotinamide (B1662401) also demonstrated an ability to sensitize human tumor cell lines to cisplatin, with significant effects observed in K562 leukemia, A549 non-small cell lung cancer, and T98G glioblastoma cells. In pancreatic cancer cells, NAM was found to inhibit proliferation and induce apoptosis and cell cycle arrest.

A separate novel series of 4-anilinoquinazoline (B1210976) analogues, which include the N-(fluorophenyl) moiety, were assessed for their anticancer efficacy. The compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a structural analog, displayed the highest anticancer efficacy and selectivity in colorectal cancer cell lines HCT116, HT29, and SW620, with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. nih.gov

| Compound/Analog | Cancer Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | SW620 (Colon) | 0.61 µM | nih.gov |

| 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | NCI-H1975 (Lung) | 1.06 µM | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 (Colon) | 8.50 µM | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT29 (Colon) | 5.80 µM | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (Colon) | 6.15 µM | nih.gov |

| Nicotinamide-based diamide derivatives (e.g., 4d) | NCI-H460 (Lung) | 4.07 µg/mL | nih.gov |

| 6-Aminonicotinamide + Cisplatin | A549 (Lung) | 11-fold decrease in cisplatin dose |

Evaluation of Antifungal Efficacy in Pathogenic Fungi

The nicotinamide scaffold has served as a foundation for the development of novel antifungal agents. These derivatives have shown efficacy against a range of human and plant pathogenic fungi.

One study reported the synthesis of 37 nicotinamide derivatives, among which compound 16g was the most active against Candida albicans SC5314, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.govbohrium.com This compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains (MICs ranging from 0.125–1 µg/mL) and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton. nih.govbohrium.com The mechanism of action for compound 16g was linked to its ability to disrupt the fungal cell wall, leading to fungicidal, anti-hyphal, and anti-biofilm activities. nih.govbohrium.com

Another analog, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, displayed moderate antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Additionally, a series of novel nicotinamide derivatives bearing a diarylamine-modified scaffold were synthesized and evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov One of these compounds, 4a , showed 40.54% inhibition against Botrytis cinerea. nih.gov The base molecule, nicotinamide, has also been shown to possess antifungal activity against Candida strains, with MIC values ranging from 20-50 mg/ml, and its activity was independent of the strains' resistance to other antifungal drugs. researchgate.net

| Compound/Analog | Pathogenic Fungi | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| Compound 16g | Candida albicans SC5314 | 0.25 µg/mL | nih.govbohrium.com |

| Compound 16g | Fluconazole-resistant C. albicans | 0.125–1 µg/mL | nih.govbohrium.com |

| Compound 16g | Cryptococcus neoformans | Moderate Activity | nih.govbohrium.com |

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani | Moderate Activity | nih.gov |

| Compound 4a (diarylamine-modified) | Botrytis cinerea | 40.54% inhibition | nih.gov |

| Nicotinamide | Candida sp. | 20-50 mg/mL | researchgate.net |

Assessment of Chemokine Receptor Antagonism, including CXCR1 and CXCR2

Chemokine receptors CXCR1 and CXCR2 are key mediators of neutrophil migration and are implicated in a variety of inflammatory diseases. nih.govnih.gov Analogs of 6-Chloro-N-(4-Fluorophenyl)Nicotinamide have been developed as potent antagonists of these receptors.

One class of analogs, nicotinamide glycolate (B3277807) esters, were identified as potent antagonists of CXCR2 signaling. nih.gov The methyl ester form antagonized CXCL1-stimulated chemotaxis and calcium flux in human neutrophils with IC50 values of 42 nM and 48 nM, respectively. nih.gov These ester compounds act as lipophilic precursors that enter the neutrophil and are hydrolyzed to the active acid form, which then acts at an intracellular site on the receptor. nih.gov A closely related analog, 5,6-dichloro-N-(4-fluoro-phenyl)-nicotinamide, was also synthesized in this line of research. nih.gov

Further research led to the discovery of S-substituted 6-mercapto-N-phenyl-nicotinamides that act as noncompetitive CXCR1/2 antagonists without requiring intracellular activation. nih.gov This work highlights the potential of the nicotinamide scaffold for developing therapeutics targeting inflammatory conditions mediated by excessive neutrophil activity. nih.govresearchgate.net

Exploration of Kinase Inhibitory Potency

Kinase inhibition is a major strategy in anticancer drug development, and nicotinamide derivatives have been explored as inhibitors of several important kinases.

A study on nicotinamide derivatives identified potent inhibitors of Aurora kinases, which are involved in oncogenesis. nih.gov The most potent compound, an analog of this compound, demonstrated excellent inhibitory activity against Aurora A kinase. nih.gov Nicotinamide itself has been found to modulate cellular processes through kinase inhibition, independent of its roles in NAD+ metabolism. A kinase screen identified 14 novel kinase targets for nicotinamide, including p38 MAP kinase and Rho-associated protein kinase (ROCK). researchgate.netgithub.io This suggests a pleiotropic mechanism of action where nicotinamide and its derivatives can influence multiple signaling pathways. researchgate.netgithub.io Furthermore, the nicotinamide scaffold is recognized as a key component in compounds designed as inhibitors of tyrosine kinases (TKI) and histone deacetylases (HDAC).

Nematicidal Activity Studies

While direct studies on the nematicidal activity of this compound were not identified, research on related natural products provides a basis for potential activity. Nicotinamide is structurally related to nicotine, an alkaloid found in high concentrations in tobacco (Nicotiana tabacum). In laboratory assays against the root-knot nematode Meloidogyne incognita, a major plant parasite, extracts from tobacco were found to be highly toxic, causing over 80% mortality. scispace.com This potent nematicidal effect of a related natural product suggests that the nicotinamide chemical class may have potential for activity against nematodes.

In Vivo Efficacy Studies in Relevant Animal Models

The therapeutic potential of nicotinamide and its analogs has been examined in several in vivo animal models, reflecting the compound class's diverse biological activities.

In the context of infectious diseases, nicotinamide (NAM) was shown to enhance the efficacy of the antifungal drug Amphotericin B (AmB) in a mouse model of disseminated candidiasis. nih.gov This synergistic interaction suggests that NAM could be used to reduce the required dosage of AmB, potentially mitigating its side effects. nih.gov

For inflammatory conditions, while some nicotinamide-based CXCR2 antagonists were precluded from in vivo use due to rapid inactivation by plasma esterases, other non-nicotinamide CXCR2 antagonists have shown significant efficacy in animal models. nih.gov For instance, Ladarixin, a dual CXCR1/CXCR2 antagonist, effectively reduced neutrophil-dependent airway inflammation in mouse models of asthma and acute exacerbation of chronic obstructive pulmonary disease (AECOPD). frontiersin.org These findings support the therapeutic concept of targeting CXCR1/2 in inflammatory diseases, a key activity of nicotinamide analogs.

In oncology, in vivo studies have demonstrated the anticancer potential of compounds related to the nicotinamide scaffold. One study reported a class of CDC42 inhibitors that showed anticancer efficacy in a patient-derived xenograft (PDX) tumor mouse model. nih.gov Another study on a GLUT1 inhibitor, WZB117, which shares some structural motifs with kinase inhibitors, demonstrated inhibition of cancer cell proliferation in a nude mouse model. mdpi.com Nicotinamide itself has also been studied in vivo, where it was shown to inhibit the growth of pancreatic cancer cell xenografts.

Preclinical Antitumor Models

Research into the antitumor properties of nicotinamide and its derivatives has revealed potential therapeutic avenues. Nicotinamide (NAM) itself has been investigated for its anti-melanoma activity. In vitro studies using human and mouse melanoma cell lines demonstrated that NAM can reduce cell viability by up to 90%. nih.gov The mechanism of action appears to involve the induction of cell cycle arrest in the G1 phase, an increase in cell death, and elevated levels of NAD+, ATP, and reactive oxygen species. nih.gov

In a preclinical in vivo model, C57BL/6 mice subcutaneously injected with B16-F10 melanoma cells and treated intraperitoneally with NAM showed significantly delayed tumor growth and improved survival. nih.govnih.gov This antitumor effect was accompanied by an increase in Interferon-gamma (IFN-γ) producing cells, suggesting an immunomodulatory component to its efficacy. nih.gov

Preclinical Antifungal Models

Nicotinamide derivatives have also been a focus of research for the development of new antifungal agents. nih.govnih.gov The parent compound, nicotinamide, has demonstrated significant antifungal activity against Candida albicans, including fluconazole-resistant isolates, and Cryptococcus neoformans. nih.gov Its efficacy was also confirmed in a mouse model of disseminated candidiasis. nih.gov

Investigations into halogenated nicotinamide analogs have provided insights into their structure-activity relationships. For instance, a study of various nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety showed that the introduction of a 4-chloro group on the benzene (B151609) ring could enhance antifungal activity. nih.gov

A compound structurally related to the subject of this article, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , exhibited moderate antifungal activity against two phytopathogenic fungi, Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Another study on nicotinamide derivatives identified compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide) as a potent and broad-spectrum antifungal agent, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against Candida albicans SC5314. nih.gov This compound also showed significant activity against fluconazole-resistant C. albicans strains. nih.gov

Detailed preclinical data, including MIC values against a broad panel of pathogenic fungi for This compound , are not currently available. The following table presents data for a related analog, compound 16g, to illustrate the potential of this chemical class. nih.gov

| Fungus Strain | MIC (μg/mL) of Compound 16g |

| Candida albicans SC5314 | 0.25 |

| Fluconazole-resistant C. albicans 103 | 0.125 |

| Fluconazole-resistant C. albicans Y0109 | 1 |

| Cryptococcus neoformans H99 | 1 |

| Trichophyton rubrum | 1 |

| Aspergillus fumigatus | >16 |

Preclinical Anti-inflammatory and Chemokine Antagonism Models

The anti-inflammatory properties of nicotinamide are well-documented. It has been shown to be a potent inhibitor of pro-inflammatory cytokines. nih.govnih.gov In an in vitro model using human whole blood stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNFα). nih.govnih.gov At a concentration of 40 mmol/l, the release of IL-1β, IL-6, and TNFα was reduced by over 95%, and IL-8 levels were reduced by 85%. nih.gov While it is known that nicotinamide inhibits poly (ADP-ribose) polymerase (PARP), a specific PARP inhibitor did not replicate the cytokine inhibition, suggesting that this anti-inflammatory mechanism is PARP-independent. nih.gov

Chemokines are a family of chemoattractant cytokines that play a crucial role in inflammation by directing the migration of immune cells via chemokine receptors. nih.gov The development of chemokine receptor antagonists is a key strategy for treating inflammatory diseases. nih.gov While the broader class of nicotinamide derivatives is being explored for various therapeutic effects, specific studies detailing the chemokine antagonism of This compound are not found in the reviewed literature. The anti-inflammatory data for the parent compound, nicotinamide, are summarized in the table below. nih.gov

| Cytokine | Inhibition by Nicotinamide (40 mmol/l) |

| IL-1β | >95% |

| IL-6 | >95% |

| TNFα | >95% |

| IL-8 | 85% |

Further research is necessary to elucidate the specific biological activity spectrum of This compound and to determine if the chloro and fluoro substitutions on the phenyl ring modulate its efficacy and selectivity across these preclinical models.

Mechanism of Action Elucidation for 6 Chloro N 4 Fluorophenyl Nicotinamide Derivatives

Molecular Target Identification and Validation

The therapeutic potential of 6-Chloro-N-(4-Fluorophenyl)Nicotinamide derivatives stems from their ability to interact with specific biological targets, thereby modulating their activity.

Interaction with Specific Enzymes, such as Aurora Kinases, Aspartyl Protease, and Succinate (B1194679) Dehydrogenase

While direct evidence for the interaction of this compound with Aurora Kinases is still emerging, related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine compounds have been identified as potent inhibitors of both Aurora A and B kinases. nih.gov This suggests that the N-phenyl nicotinamide (B372718) scaffold could serve as a basis for the development of Aurora kinase inhibitors.

In the context of proteases, nicotinyl aspartyl ketones have been identified as inhibitors of caspase-3, a cysteine-aspartic protease involved in apoptosis. nih.gov Although not a direct interaction with an aspartyl protease, this finding indicates the potential for nicotinamide-based compounds to interact with the active sites of proteases. Further research is required to determine if this compound or its derivatives exhibit inhibitory activity against aspartyl proteases, which are implicated in various diseases. mdpi.com

More definitive links have been established with succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. A number of nicotinamide derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors (SDHIs). nih.gov These compounds have demonstrated antifungal activity by targeting fungal SDH, suggesting that the nicotinamide structure is a viable pharmacophore for SDH inhibition.

Engagement with G protein-coupled Receptors, including CXCR1 and CXCR2

A significant body of research points to the interaction of nicotinamide derivatives with the G protein-coupled chemokine receptors CXCR1 and CXCR2, which play crucial roles in inflammatory responses. Nicotinamide N-oxides have been identified as a novel class of potent and selective antagonists of the CXCR2 receptor. nih.gov Furthermore, nicotinamide glycolates have been shown to antagonize CXCR2 activity through an intracellular mechanism. nih.gov Notably, the compound 5,6-dichloro-N-(4-fluoro-phenyl)-nicotinamide, a close structural analog of the subject compound, was included in these studies, highlighting the relevance of the this compound scaffold in CXCR2 antagonism.

The structure-activity relationship of these nicotinamide-based CXCR2 antagonists has been a subject of investigation, with various models developed to guide the design of more potent inhibitors. researchgate.netdocumentsdelivered.com These studies underscore the potential of this compound derivatives as modulators of CXCR1 and CXCR2 signaling.

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets translates into the modulation of critical cellular pathways, leading to specific cellular outcomes.

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of N-phenyl nicotinamide have been identified as potent inducers of apoptosis. These compounds have been shown to activate caspases, key mediators of programmed cell death. Furthermore, these nicotinamide derivatives can cause cell cycle arrest, particularly in the G2/M phase, which precedes the induction of apoptosis. This dual action of cell cycle arrest and apoptosis induction is a hallmark of many anticancer agents.

Effects on Cellular Energy Metabolism and NAD+ Homeostasis

Nicotinamide and its derivatives are central to cellular energy metabolism through their role as precursors for nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in redox reactions and a substrate for various enzymes involved in signaling and DNA repair. nih.gov Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD salvage pathway, leading to the formation of unnatural NAD derivatives that can inhibit enzymes like IMPDH, which is crucial for nucleotide biosynthesis. nih.gov

Furthermore, 6-substituted nicotinamide derivatives, such as 6-aminonicotinamide (B1662401), have been demonstrated to affect cellular NAD+ levels. This can have profound effects on cellular energy homeostasis and nucleotide metabolism. While nicotinic acid and its derivatives have been shown to up-regulate cellular NAD+ levels in some cell types, certain nicotinamide derivatives may not share this effect and could potentially interfere with NAD+ homeostasis. researchgate.netmdpi.com The impact of this compound on these pathways is an area of active investigation.

Modulation of Key Signaling Cascades, such as ERK1/2 phosphorylation

The intricate network of intracellular signaling cascades governs a multitude of cellular processes, including proliferation, differentiation, and survival. A pivotal pathway in this network is the mitogen-activated protein kinase (MAPK) cascade, with the extracellular signal-regulated kinases 1 and 2 (ERK1/2) acting as key mediators. The phosphorylation status of ERK1/2 is a critical determinant of its activity. While direct studies on the specific effects of this compound on ERK1/2 phosphorylation are not extensively available in the current body of scientific literature, the broader class of nicotinamide derivatives has been investigated for its influence on the MAPK/ERK pathway.

Nicotinamide itself, a form of vitamin B3, has been shown to modulate MAPK signaling. Research on B lymphocytes has indicated that nicotinamide can inhibit the accumulation of phosphorylated ERK (phospho-ERK) upon B cell receptor stimulation. This suggests a potential mechanism whereby nicotinamide derivatives could interfere with the upstream activators of ERK1/2, such as MEK1/2, or affect the phosphatases that dephosphorylate ERK1/2. The modulation of this pathway is a critical area of investigation for therapeutic development, as dysregulation of ERK1/2 signaling is implicated in various diseases, including cancer.

The structural modifications inherent in this compound, namely the chloro and fluorophenyl substitutions, are designed to alter its physicochemical properties and potentially enhance its interaction with specific biological targets. These modifications could influence its ability to modulate signaling pathways like the ERK1/2 cascade. However, without specific experimental data, the precise impact of these substitutions on the compound's activity on ERK1/2 phosphorylation remains to be elucidated.

Further research is necessary to specifically characterize the interaction of this compound and its derivatives with the components of the ERK1/2 signaling pathway. Such studies would involve in vitro kinase assays to determine direct inhibitory effects on MEK1/2 or ERK1/2, as well as cellular assays to measure the levels of phosphorylated ERK1/2 in response to treatment with the compound.

Table 1: Investigated Nicotinamide Derivatives and their Reported Biological Activities

| Compound Name | Reported Biological Activity |

| Nicotinamide | Inhibition of phospho-ERK accumulation in B lymphocytes |

| This compound | Anticancer activity against various cell lines (specific effects on ERK1/2 phosphorylation not detailed) |

Structure Activity Relationship Sar Studies of 6 Chloro N 4 Fluorophenyl Nicotinamide Analogs

Impact of Substituent Modifications on Biological Activity and Potency

Systematic modifications of the 6-Chloro-N-(4-Fluorophenyl)Nicotinamide scaffold have provided deep insights into the structural requirements for optimal biological activity. These studies typically involve altering the substituents on the pyridine (B92270) ring and the N-phenyl ring, as well as modifications to the amide linker itself.

Role of Halogenation (e.g., fluorine, chlorine)

Halogen atoms, particularly chlorine and fluorine, play a multifaceted role in the biological activity of these nicotinamide (B372718) analogs. The presence of a chlorine atom at the 6-position of the pyridine ring has been shown to be advantageous for certain biological activities, such as fungicidal effects. This is attributed to the electron-withdrawing nature of chlorine, which can modulate the pKa of the pyridine nitrogen and enhance binding affinity.

Similarly, the fluorine atom on the N-phenyl ring is not merely a placeholder. Its high electronegativity and ability to form hydrogen bonds can significantly influence the molecule's conformation and interaction with target proteins. For instance, in a related compound, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, the presence of both chlorine and fluorine was associated with moderate antifungal activity.

To illustrate the impact of halogenation, consider the following data on the fungicidal activity of nicotinamide analogs against cucumber downy mildew:

| Compound | Pyridine Ring Substituent | N-Amide Substituent | EC50 (mg/L) |

|---|---|---|---|

| Analog 1 | 5,6-dichloro | Substituted thiophene | 1.96 |

| Analog 2 | 6-chloro-5-bromo | Substituted thiophene | 34.29 |

| Analog 3 | Unsubstituted | Substituted thiophene | >100 |

This interactive table demonstrates that the presence and nature of halogen substituents on the pyridine ring significantly impact fungicidal potency, with the 5,6-dichloro substitution showing the highest activity in this particular series of analogs.

Significance of Amide Substituents

Studies on related nicotinamides have shown that variations in the N-aryl substituent can lead to dramatic changes in activity. For example, replacing the phenyl ring with other aromatic or aliphatic groups can alter the binding mode and efficacy of the compound. The electronic nature of the substituents on the phenyl ring also plays a crucial role. Electron-withdrawing groups, like the fluorine atom, can affect the electron density of the entire molecule and influence its interaction with biological targets.

Influence of Pyridine Ring Modifications

Modifications to the pyridine ring, beyond the 6-chloro substituent, have been extensively explored to understand their impact on biological activity. The position and nature of other substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity.

For example, the introduction of additional substituents or the replacement of the pyridine ring with other heterocycles can significantly alter the SAR. Research has shown that maintaining the pyridine core is often essential for activity, but strategic modifications can lead to optimized analogs. A study on N-(thiophen-2-yl) nicotinamide derivatives highlighted that a chloro group at the sixth position of the pyridine ring was beneficial for increasing fungicidal activity. The two most active compounds in that study both possessed a 6-chloro substituent.

Computational Chemistry and Molecular Modeling Approaches for 6 Chloro N 4 Fluorophenyl Nicotinamide Research

Ligand-Based Drug Design Methodologies

In scenarios where the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) serves as a crucial strategy. jubilantbiosys.comnih.gov This approach leverages the chemical information of a set of known active molecules (ligands) to develop a model that predicts the activity of new, untested compounds. jubilantbiosys.comnih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.

For compounds like 6-Chloro-N-(4-Fluorophenyl)Nicotinamide, LBDD methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are paramount. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. In a QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, researchers found that the inhibitory activity was dependent on the hydrophobicity (π) and the shape (B(iv)) of the substituents. nih.gov Such models allow for the prediction of the activity of novel analogs of this compound based on their physicochemical descriptors.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model derived from active nicotinamide (B372718) analogs can be used as a 3D query to screen virtual libraries for new compounds that fit the model, potentially identifying novel scaffolds with similar or improved activity.

These ligand-based methods provide crucial insights for lead optimization, guiding the modification of the this compound scaffold to enhance its desired biological effects. nih.gov

Structure-Based Drug Design (SBDD) and Molecular Docking Studies

When the 3D structure of a molecular target (such as an enzyme or receptor) is available, structure-based drug design (SBDD) becomes a powerful tool for understanding and predicting ligand-target interactions. researchgate.net Molecular docking is a cornerstone of SBDD, computationally simulating the binding of a small molecule like this compound into the active site of a target protein. researchgate.net

Molecular docking algorithms explore various possible conformations and orientations of the ligand within the target's binding pocket, calculating a score or binding energy for each pose. nih.gov This process predicts the most probable binding mode of the ligand and estimates its binding affinity. For instance, in studies of other nicotinamide-based derivatives, molecular docking was successfully used to predict their ability to bind to the VEGFR-2 enzyme, a key target in cancer therapy. mdpi.com The predicted binding affinities, often expressed in kcal/mol, help rank potential drug candidates; lower binding energy values typically indicate a more stable ligand-protein complex and higher potential potency. nih.govresearchgate.net For this compound, docking studies would be instrumental in identifying potential biological targets and predicting how strongly it might bind to them.

Beyond predicting binding poses, docking studies provide detailed atomic-level insights into the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. nih.gov For example, docking analyses of N-(4-phenylthiazol-2-yl) nicotinamide derivatives against the bacterial wilt pathogen Ralstonia solanacearum revealed the key amino acid residues involved in the binding process. nih.gov Similarly, for a nicotinamide derivative targeting VEGFR-2, further analysis using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations helped identify the crucial amino acids that contribute most to the binding energy. mdpi.com By mapping these "binding hotspots," researchers can understand why a ligand is active and rationally design modifications to the this compound structure to enhance these key interactions, thereby improving its affinity and selectivity for the target.

Table 1: Overview of Computational Methods in Nicotinamide Derivative Research

| Methodology | Application | Key Insights Provided | Example from Related Research |

|---|---|---|---|

| Ligand-Based Drug Design (LBDD) | Lead discovery and optimization when target structure is unknown. | Identifies key chemical features for biological activity (Pharmacophore); correlates chemical structure with activity (QSAR). nih.gov | A QSAR study on nicotinamide derivatives showed that hydrophobicity and substituent shape were key for NCX inhibition. nih.gov |

| Structure-Based Drug Design (SBDD) | Rational drug design using the 3D structure of the target protein. | Predicts ligand binding modes, affinity, and specific molecular interactions. researchgate.net | Docking of nicotinamide derivatives into the VEGFR-2 catalytic pocket to predict binding. mdpi.com |

| Molecular Docking | Predicts the preferred orientation and conformation of a ligand when bound to a target. | Provides binding energy scores and visualizes interactions like hydrogen bonds with specific amino acids. nih.govnih.gov | Docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα to identify key binding residues. mdpi.com |

| Quantum Chemical Calculations (DFT) | Analysis of molecular structure, stability, and electronic properties. | Provides optimized geometry, HOMO-LUMO energy gap, and electrostatic potential maps. nih.govmdpi.com | DFT was used to optimize the structure and confirm the binding mode of a new nicotinamide derivative. mdpi.com |

| In Silico ADME Prediction | Early assessment of pharmacokinetic properties. | Predicts absorption, distribution, metabolism, excretion, and potential toxicity of a compound. researchgate.net | SwissADME software used to predict the drug-likeness and pharmacokinetic parameters of melatonin (B1676174) derivatives. nih.gov |

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. mdpi.comchemrxiv.org These methods are used to determine the optimal three-dimensional structure of this compound and to analyze its intrinsic properties that govern its chemical reactivity and intermolecular interactions.

Key parameters derived from DFT calculations include:

Molecular Geometry: DFT optimizes the molecular structure to its lowest energy state, providing precise bond lengths and angles. mdpi.com

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding how the molecule will interact with biological targets. nih.govresearchgate.net

In studies of structurally related compounds like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations have been used to analyze the vibrational spectra and investigate fundamental reactive properties, providing a deeper understanding of the molecule's behavior. chemrxiv.orgresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

A significant cause of failure in drug development is poor pharmacokinetic properties. researchgate.net In silico ADME prediction tools are used in the early stages of discovery to computationally estimate the absorption, distribution, metabolism, and excretion profile of a compound like this compound. researchgate.net These models use the chemical structure to predict key drug-like properties, allowing for the early identification and filtering out of compounds that are likely to fail later on.

Commonly predicted ADME parameters include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Absorption: Prediction of oral bioavailability and adherence to established guidelines like Lipinski's Rule of Five. nih.gov

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding. mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov

Excretion: Information related to the likely route of elimination from the body.

These predictions can be visualized using tools like bioavailability radars, which provide a quick assessment of a compound's drug-likeness. mdpi.com

Table 2: Illustrative In Silico ADME Profile for a Nicotinamide Derivative This table presents typical parameters evaluated in an in silico ADME study and does not represent experimentally verified data for this compound.

| Property | Parameter | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |

| logP | < 5 | Fulfills Lipinski's Rule | |

| H-bond Donors | < 5 | Fulfills Lipinski's Rule | |

| H-bond Acceptors | < 10 | Fulfills Lipinski's Rule | |

| Lipophilicity | logP | 3.55 | Optimal lipophilicity for absorption |

| Water Solubility | logS | -4.2 | Moderately soluble |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Potential to act on CNS targets | |

| P-gp Substrate | No | Not likely to be removed by efflux pumps | |

| Drug-likeness | Lipinski's Rule | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good probability of being orally active |

Future Directions and Research Perspectives on 6 Chloro N 4 Fluorophenyl Nicotinamide

Emerging Therapeutic Applications and Underexplored Biological Activities

While the full therapeutic scope of 6-Chloro-N-(4-Fluorophenyl)Nicotinamide is still under investigation, the broader class of nicotinamide (B372718) derivatives has shown promise in a variety of therapeutic areas, suggesting potential avenues for future research.

One of the most promising areas is in oncology . Nicotinamide, a form of vitamin B3, has been studied for its role in cancer chemoprevention, particularly for non-melanoma skin cancers. mdpi.comnih.govnih.govmdpi.com It is believed to work by enhancing DNA repair and reducing UV-induced immunosuppression. nih.govnih.gov Furthermore, certain nicotinamide derivatives have exhibited cytotoxic activity against various cancer cell lines. This suggests that this compound should be systematically screened against a panel of cancer cell lines to identify potential anti-cancer activity.

Another area of significant potential is in the development of antifungal agents . Several novel nicotinamide derivatives have been synthesized and shown to possess fungicidal activity against various phytopathogenic fungi. nih.gov For instance, derivatives bearing a diarylamine-modified scaffold have been identified as succinate (B1194679) dehydrogenase inhibitors, a validated antifungal target. nih.gov Given the structural similarities, investigating the antifungal properties of this compound against a range of fungal pathogens, including those of clinical relevance, is a logical next step.

Beyond these areas, the vast structural diversity of nicotinamide derivatives suggests a wide range of underexplored biological activities . These could include activity against inflammatory disorders, neurodegenerative diseases, and metabolic syndromes. High-throughput screening and phenotypic assays could be employed to uncover novel biological activities of this compound.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and sustainable synthetic methods. While standard methods for the synthesis of nicotinamide derivatives are established, future research should focus on more advanced and environmentally friendly approaches.

A general and common method for the synthesis of N-substituted nicotinamides involves the coupling of a nicotinic acid derivative with an appropriate amine. nih.govmdpi.com This typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine in the presence of a base. mdpi.com

Future research should aim to develop methodologies that are more aligned with the principles of green chemistry. This could include:

Catalytic methods: Exploring the use of catalysts to promote the direct amidation of nicotinic acids, thereby avoiding the use of stoichiometric activating agents.

Flow chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability.

Novel solvents: Investigating the use of greener solvents to replace traditional chlorinated solvents.

Isotope labeling: Developing efficient methods for the synthesis of isotopically labeled versions of this compound, such as the ¹⁵N-labeled nicotinamide produced via an improved Zincke reaction, which can be invaluable for mechanistic studies and in vivo imaging. nih.gov

| Synthetic Step | Traditional Method | Potential Advanced/Sustainable Method |

| Carboxylic Acid Activation | Conversion to acyl chloride using agents like thionyl chloride or oxalyl chloride. | Direct catalytic amidation, use of milder activating agents. |

| Reaction Solvent | Chlorinated solvents (e.g., dichloromethane). | Greener solvents (e.g., 2-MeTHF, ionic liquids), or solvent-free conditions. |

| Process Type | Batch synthesis. | Continuous flow synthesis for improved control and scalability. |

| Purification | Column chromatography. | Crystallization, supercritical fluid chromatography (SFC). |

Integration of Multi-Omics Approaches in Mechanism Elucidation and Biomarker Discovery

Understanding the precise mechanism of action of a therapeutic candidate is crucial for its development and clinical translation. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for elucidating complex biological responses to drug treatment. nih.govnih.gov

For this compound, a multi-omics strategy could provide a comprehensive, system-wide view of its cellular effects. genestack.com For example, an integrated transcriptomic and metabolomic study on related compounds, nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), revealed their therapeutic effects on nonalcoholic fatty liver disease by altering fatty acid metabolism pathways. nih.gov

A potential multi-omics workflow for studying this compound could involve:

Treating relevant cell lines or model organisms with the compound.

Performing parallel analysis of the transcriptome (RNA-Seq), proteome (mass spectrometry-based proteomics), and metabolome (NMR or mass spectrometry).

Integrating the multi-omics datasets using bioinformatics tools to identify perturbed pathways and key molecular targets.

Validating the findings through targeted molecular biology and biochemical assays.

This approach could not only reveal the primary mechanism of action but also identify potential biomarkers for monitoring drug response and predicting patient outcomes. nih.gov

Design and Synthesis of Novel Analogs with Enhanced Efficacy, Selectivity, and Target Specificity

Lead optimization is a critical phase in drug discovery, involving the design and synthesis of analogs to improve the pharmacological properties of a lead compound. For this compound, a systematic structure-activity relationship (SAR) study would be essential to guide the design of novel analogs with enhanced efficacy, selectivity, and target specificity.

Based on studies of other nicotinamide derivatives, key areas for modification could include:

The pyridine (B92270) ring: Introduction of different substituents on the pyridine ring can significantly impact biological activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the presence of a chloro group at the 6-position was found to be beneficial for fungicidal activity. mdpi.com

The phenyl ring: Modification of the substitution pattern on the N-phenyl ring can influence potency and selectivity.

The amide linker: While generally less explored, modifications to the amide linker could impact the compound's conformation and binding properties.

Computational modeling and molecular docking studies can be employed to predict the binding of designed analogs to their putative targets, thereby prioritizing the synthesis of the most promising compounds. The goal would be to develop analogs with a superior therapeutic index, meaning high potency against the desired target with minimal off-target effects.

Collaborative Research Opportunities and Translational Potential within Academic and Industrial Settings

The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaboration between academic institutions and the pharmaceutical industry. nih.govresearchgate.netdrugbank.comhubspotusercontent10.net

Academic institutions are typically at the forefront of basic research, driving the initial discovery of novel compounds and the elucidation of their mechanisms of action. drugbank.com For this compound, academic labs can play a crucial role in:

Conducting exploratory studies to identify novel biological activities.

Performing detailed mechanistic studies using cutting-edge techniques.

Developing and optimizing synthetic routes.

The pharmaceutical industry , on the other hand, possesses the expertise and resources for preclinical and clinical development, including: drugbank.com

Large-scale synthesis and formulation.

Pharmacokinetic and toxicology studies.

Navigating the regulatory landscape for clinical trials.

Establishing partnerships between academia and industry can create a synergistic environment that accelerates the development of new therapies. genestack.com Such collaborations can take various forms, including sponsored research agreements, licensing agreements, and joint ventures. For a compound like this compound, a collaborative approach would be instrumental in realizing its full translational potential.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 6-Chloro-N-(4-Fluorophenyl)Nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of halogenated nicotinic acid derivatives with fluorophenyl amines. Optimal yields require precise control of temperature (e.g., 60–80°C) and pH (neutral to slightly acidic conditions). Solvents such as dichloromethane or dimethylformamide (DMF) are critical for solubility, and catalysts like triethylamine may enhance reaction efficiency . Purity is improved via recrystallization in ethanol or column chromatography using silica gel.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fluorophenyl and chloronicotinamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, as seen in structurally similar acetamide derivatives .

Q. What solvent systems and chromatographic methods are recommended for purification?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for dissolving intermediates. Reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% trifluoroacetic acid) effectively separates impurities. Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) provides rapid purity checks .

Advanced Research Questions

Q. How do halogen substituents (Cl, F) influence the compound’s reactivity and interactions with biological targets?

- Methodological Answer : The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution resistance, while the chloro group on the nicotinamide core increases lipophilicity, potentially improving membrane permeability. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like kinases or cytochrome P450 isoforms. Comparative assays with non-halogenated analogs are critical to isolate halogen-specific effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using validated cell lines (e.g., HEK293 for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays). Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can identify outliers .

Q. Which computational approaches are recommended for predicting biological activity or optimizing synthesis pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model reaction energetics to identify rate-limiting steps. Machine learning platforms (e.g., Chemprop) trained on PubChem bioactivity data predict target interactions. COMSOL Multiphysics simulations optimize reactor design for scalability, minimizing byproduct formation .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., NAD-dependent deacetylases) to determine inhibition constants (Ki). Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways, while surface plasmon resonance (SPR) measures real-time binding kinetics. Cross-validate findings with CRISPR-edited enzyme variants to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。